Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- is a chemical compound with the molecular formula C₁₃H₈Br₄N₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four bromine atoms and two amine groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- typically involves the bromination of fluorene derivatives followed by amination. One common method is the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tetrabromofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorene-2,7-diamine, 1,3,6,8-tetrabromo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding fluorene-2,7-diamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromoquinone derivatives, while reduction can produce fluorene-2,7-diamine. Substitution reactions can result in a variety of functionalized fluorene derivatives.
Scientific Research Applications
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- can be compared with other similar compounds, such as:
Fluorene-2,7-diamine: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
1,3,6,8-Tetrabromofluorene: Lacks the amine groups, affecting its potential for functionalization and biological activity.
Fluorene-2,7-diamine, 1,3,6,8-tetraiodo-:
The uniqueness of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- lies in its combination of bromine and amine groups, which confer distinct chemical properties and versatility for various applications.
Properties
CAS No. |
73728-54-8 |
---|---|
Molecular Formula |
C13H8Br4N2 |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
1,3,6,8-tetrabromo-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C13H8Br4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2 |
InChI Key |
ZCAISNYEBGQMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Br)N)Br)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.